molecular formula C27H26FN3O4 B2516325 1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 1018163-41-1

1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2516325
CAS No.: 1018163-41-1
M. Wt: 475.52
InChI Key: JSKYVVYVVDLZGE-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a benzodiazole moiety, and a pyrrolidinone ring, making it an interesting subject for research in chemistry, biology, and medicine.

Mechanism of Action

Mode of Action

The presence of the fluorophenyl, benzimidazol, and pyrrolidinone groups could contribute to these interactions .

Pharmacokinetics

The presence of hydroxy, methoxy, and fluorophenyl groups could influence its solubility, permeability, and metabolic stability, which in turn could affect its bioavailability .

Result of Action

It is likely that its effects would depend on its specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s ionization state and thus its ability to interact with its targets could be affected by pH. Similarly, temperature could influence its kinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of the benzodiazole ring and the attachment of the fluorophenyl and pyrrolidinone groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol .

Properties

IUPAC Name

1-(3-fluorophenyl)-4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O4/c1-34-24-11-4-5-12-25(24)35-17-21(32)16-31-23-10-3-2-9-22(23)29-27(31)18-13-26(33)30(15-18)20-8-6-7-19(28)14-20/h2-12,14,18,21,32H,13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKYVVYVVDLZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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